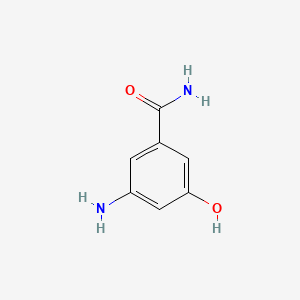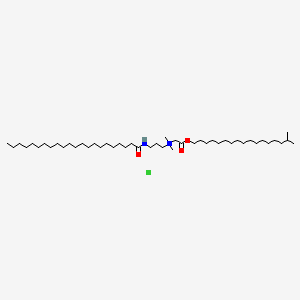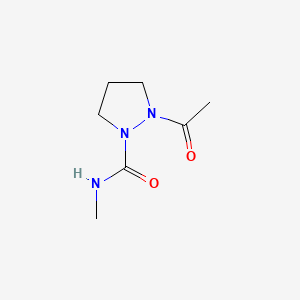
3-Amino-5-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-5-hydroxybenzamide, also known as 3-Amino-5-hydroxybenzoic acid, is a chemical compound with the molecular formula C7H8N2O2 . It has a molecular weight of 152.151 . It is used in research and development .
Synthesis Analysis
The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics, involves a novel variant of the shikimate pathway . In this biosynthesis, genes for kanosamine formation have been recruited from other genomes to provide a nitrogenous precursor . Kanosamine is then phosphorylated and converted by common cellular enzymes into 1-deoxy-1-imino-erythrose 4-phosphate, the substrate for the formation of aminoDAHP . This is then converted via 5-deoxy-5-aminodehydroquinic acid and 5-deoxy-5-aminodehydroshikimic acid into AHBA .Molecular Structure Analysis
The molecular structure of 3-Amino-5-hydroxybenzamide consists of a benzene ring substituted with an amine group at the 3rd position and a hydroxy group at the 5th position . The compound is a monohydroxybenzoate that is the conjugate base of 3-amino-5-hydroxybenzoic acid, obtained by deprotonation of the carboxy group .科学的研究の応用
Synthesis of Antimicrobials : 2-amino-N-hydroxybenzamide derivatives, which are structurally similar to 3-Amino-5-hydroxybenzamide, have been synthesized and shown to have antibacterial and antifungal activities (Mahesh et al., 2015).
Isolation from Marine Streptomyces : Compounds including 2-amino-3-hydroxybenzamide, closely related to 3-Amino-5-hydroxybenzamide, have been isolated from marine actinomycete Streptomyces sp. However, these compounds did not show significant activity against various cell lines and bacteria (Zhang et al., 2018).
DNA Damage and Repair : Studies have shown that 3-Aminobenzamide, a compound similar to 3-Amino-5-hydroxybenzamide, affects DNA repair processes. It has been used to study the toxicity of compounds that incorporate into DNA, affecting cell cycle and survival (Boorstein et al., 1987).
Chromosomal Aberrations : 3-Aminobenzamide has been studied for its effects on chromosome aberrations in human lymphocytes, indicating its potential impact on genetic stability (Zhang et al., 1993).
Role in Poly(ADP-ribose) Polymerase (PARP) Inhibition : 3-Aminobenzamide has been used to investigate its role in inhibiting PARP, a key enzyme in DNA repair and cell death pathways. It's been shown to have an anti-apoptotic effect in multiple organ damage scenarios, particularly in the context of gamma irradiation (El-Sheikh et al., 2018).
Antioxidant Activity : Amino-substituted benzamide derivatives, like 3-Amino-5-hydroxybenzamide, exhibit antioxidant properties. Their electrochemical behavior has been studied to understand their radical scavenging activities, crucial in various biological and pharmacological contexts (Jovanović et al., 2020).
Heterocyclic Chemistry Applications : 3-Amino-5-hydroxybenzamide has been used in synthesizing novel heterocyclic compounds like cyclic quaterbenzoxazole and -imidazole derivatives. These compounds represent new heterocyclic ring systems with potential applications in material science and pharmaceuticals (Tauer, 2002).
Biosynthesis of Rifamycin in Nocardia mediterranei : 3-Amino-5-hydroxybenzoic acid, structurally related to 3-Amino-5-hydroxybenzamide, has been identified as a precursor in the biosynthesis of ansamycins, a class of antibiotics including rifamycin (Ghisalba & Nüesch, 1981).
Safety and Hazards
The safety data sheet for 3-Hydroxybenzoic acid, a related compound, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment as required, wash thoroughly after handling, and avoid eating, drinking, or smoking when using this product .
特性
IUPAC Name |
3-amino-5-hydroxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-5-1-4(7(9)11)2-6(10)3-5/h1-3,10H,8H2,(H2,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYPKVMAPRVKDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)O)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40665591 |
Source


|
| Record name | 3-Amino-5-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40665591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
176442-22-1 |
Source


|
| Record name | 3-Amino-5-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40665591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-3H-imidazo[1,5-a]benzimidazole](/img/structure/B575520.png)


![(1S,4R,5R,6R,7S)-4-amino-5,6,7-trihydroxy-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B575526.png)

![2-(tert-Butyl)benzo[d]thiazol-6-ol](/img/structure/B575529.png)
![1-(Thietan-3-yl)-1H-benzo[d]imidazole](/img/structure/B575530.png)




